1-(3-Chlorophenyl)-2-hydroxyiminopropan-1-one
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Overview
Description
1-(3-Chlorophenyl)-2-hydroxyiminopropan-1-one is a chemical compound with significant interest in various scientific fields This compound is characterized by the presence of a chlorophenyl group attached to a hydroxyiminopropanone structure
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-2-hydroxyiminopropan-1-one can be achieved through several routes. One common method involves the reaction of 3-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the corresponding oxime. This intermediate is then subjected to a condensation reaction with acetone under acidic conditions to yield the desired product .
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
1-(3-Chlorophenyl)-2-hydroxyiminopropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxime group to an amine.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include amines, carboxylic acids, and substituted phenyl derivatives .
Scientific Research Applications
1-(3-Chlorophenyl)-2-hydroxyiminopropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-2-hydroxyiminopropan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as oxidoreductases, by binding to their active sites and preventing substrate access. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
1-(3-Chlorophenyl)-2-hydroxyiminopropan-1-one can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C9H8ClNO2 |
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Molecular Weight |
197.62 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-2-hydroxyiminopropan-1-one |
InChI |
InChI=1S/C9H8ClNO2/c1-6(11-13)9(12)7-3-2-4-8(10)5-7/h2-5,13H,1H3 |
InChI Key |
JPDFPMKNWYXTDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C(=O)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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